molecular formula C24H32N2O B8607025 2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol CAS No. 61311-08-8

2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol

Cat. No.: B8607025
CAS No.: 61311-08-8
M. Wt: 364.5 g/mol
InChI Key: QGRPCPRYJUOSHQ-UHFFFAOYSA-N
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Description

2-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is a useful research compound. Its molecular formula is C24H32N2O and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

61311-08-8

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

2-[2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol

InChI

InChI=1S/C24H32N2O/c27-24-14-8-7-11-21(24)19-23(20-9-3-1-4-10-20)26-17-15-25(16-18-26)22-12-5-2-6-13-22/h1,3-4,7-11,14,22-23,27H,2,5-6,12-13,15-19H2

InChI Key

QGRPCPRYJUOSHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In ethanol (30 ml) are dissolved in N,N-bis(2-chloroethyl)-1-phenyl-2-(2-hydroxyphenyl)ethylamine hydrochloride (1.9 g) and cyclohexylamine (0.7 g) and thereto is added sodium hydrogen carbonate (1.4 g). The mixture is refluxed with stirring for 24 hours. After the reaction, the solvent is distilled off. To the residue is added a diluted aqueous ammonia and the alkaline solution is extracted with chloroform. The chloroform layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is distilled off. The crystalline residue (crude free base) is dissolved in a small amount of ethanol and thereto is added a 25% hydrobromic acid-acetic acid solution and the mixture is allowed to cool. The precipitated crystals are recrystallized from ethanol to give the desired compound as dihydrobromide (1.4 g), melting point: 245.5°-247.5° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

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